1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

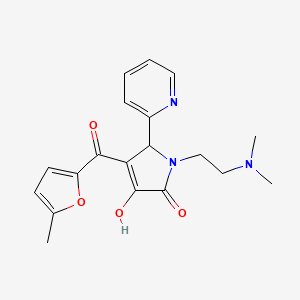

This compound belongs to the 5-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a pyrrolone core with diverse substituents. Its structure includes:

- 1-(2-(Dimethylamino)ethyl): A tertiary amine side chain that enhances solubility and may influence pharmacokinetics .

- 3-Hydroxy group: A polar moiety contributing to hydrogen bonding and acidity.

- 4-(5-Methylfuran-2-carbonyl): A methyl-substituted furan acyl group, providing electron-rich aromaticity and steric bulk.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-12-7-8-14(26-12)17(23)15-16(13-6-4-5-9-20-13)22(11-10-21(2)3)19(25)18(15)24/h4-9,16,24H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFURUXRFHOOGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=N3)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- CAS Number : Not explicitly available in the search results but can be derived from the structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including anti-inflammatory, antibacterial, and antidiabetic properties.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrolone compounds exhibit significant anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

2. Antibacterial Activity

Studies have demonstrated that similar compounds possess antibacterial properties against a range of pathogenic bacteria. For instance, a related study on pyrrolone derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the target compound may share similar efficacy.

3. Antidiabetic Activity

Emerging evidence suggests that compounds with similar structures can act as α-amylase inhibitors, thereby reducing blood glucose levels. This mechanism is critical for the management of diabetes mellitus.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as α-amylase and lipase, contributing to its antidiabetic effects.

- Modulation of Signaling Pathways : It potentially modulates pathways associated with inflammation and cellular stress responses.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Study on Antibacterial Efficacy :

- Anti-inflammatory Effects :

- Antidiabetic Properties :

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For instance, related derivatives have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . This suggests that the compound may also possess similar bioactivity, warranting further investigation.

Hepatitis C Virus Inhibition

The compound's structural analogs have been explored for their potential as inhibitors of the hepatitis C virus. Macrocyclic indole derivatives, which share a similar framework, have demonstrated efficacy in inhibiting viral replication . This opens avenues for developing antiviral therapies based on the compound's structure.

Synthetic Pathways

The synthesis of this compound involves multi-step synthetic routes that focus on creating the pyrrole nucleus and incorporating various functional groups. Recent advancements in synthetic methodologies have facilitated the development of more efficient pathways, reducing the number of steps and improving yield .

Structural Variants

Exploration of structural variants has led to the identification of derivatives with enhanced biological activity. For example, modifications to the furan moiety or pyridine ring can significantly influence pharmacological properties, making it crucial to study these variations systematically.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of compounds derived from pyrrolidine structures demonstrated potent activity against multiple cancer cell lines. The study highlighted the importance of specific substitutions on the pyrrole ring in enhancing cytotoxicity .

Case Study 2: Antiviral Activity

Another research project investigated the antiviral properties of related compounds against hepatitis C. The findings indicated that certain modifications to the core structure increased potency against viral targets, suggesting that similar modifications to this compound could yield promising antiviral agents .

Comparison with Similar Compounds

N1 Substituent

- The dimethylaminoethyl group in the target compound offers moderate basicity and hydrophilicity compared to the diethylaminoethyl analogs (), which are more lipophilic . Benzyl or aryl groups () reduce solubility but may enhance membrane permeability .

C4 Substituent

C5 Substituent

- Aryl groups () are common in antiestrogenic agents, suggesting the target’s pyridine moiety may shift pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via multi-step reactions, including pyrrole ring formation and functionalization of aromatic groups. Key steps involve coupling 5-methylfuran-2-carboxylic acid with pyrrole intermediates under controlled conditions (e.g., temperature: 60–80°C, pH 7–9). Yield optimization may require Design of Experiments (DOE) to adjust solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd/C or organocatalysts). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How should researchers confirm the structural integrity of the synthesized compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- FTIR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for antimicrobial, anti-inflammatory, or anticancer activity using:

- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations.

- Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7).

- Microbial growth inhibition (MIC determination via broth microdilution) .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for key functionalization steps?

- Methodology :

- Monitor reactions in real-time using HPLC or UV-Vis spectroscopy to track intermediate formation.

- Perform density functional theory (DFT) calculations to model transition states and activation energies.

- Use isotopic labeling (e.g., ¹⁸O or deuterated reagents) to elucidate proton transfer pathways .

Q. What computational strategies predict binding affinities to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Conduct molecular docking (AutoDock Vina, Glide) to identify potential binding pockets.

- Perform molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).

- Use meta-analysis to compare datasets, accounting for variables like solvent effects (DMSO vs. aqueous buffers).

- Employ orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm target engagement .

Q. What advanced techniques characterize thermal stability and degradation pathways?

- Methodology :

- Thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Differential scanning calorimetry (DSC) for phase transition analysis.

- LC-MS/MS to identify degradation products under stress conditions (heat, light, pH extremes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.